3-Methyl-2-oxoimidazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGFIXCFRITFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314897-94-3 | |
| Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) in the presence of aqueous sodium bicarbonate (NaHCO₃). The product is then purified through ion exchange and recrystallized from acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes activation for nucleophilic substitution, forming amides critical in drug synthesis.
Key Reactions:
-
Coupling with CDI (1,1'-Carbonyldiimidazole):
Activation with CDI generates an imidazolide intermediate, which reacts with amines to form amides. This method avoids racemization, preserving stereochemical integrity .Example:
Reaction with (2S)-2-amino-4-phenylbutyric acid ester under CDI activation yields 2-oxoimidazolidine-4-carboxamide derivatives with (S,S,S) configuration .Conditions:
Table 1: Amide Formation Yields
| Amine Partner | Product | Yield (%) | Reference |
|---|---|---|---|
| (2S)-2-amino-4-phenylbutyric acid ester | (S,S,S)-2-oxoimidazolidine-4-carboxamide | 70–85 | |
| [Bis(4-chlorophenyl)methyl]amine | N-substituted carboxamide | 70 |
Condensation Reactions for Peptide Mimetics
The compound participates in peptide bond formation through its carboxylic acid group, facilitated by coupling agents.
Reaction Mechanism:
-
Activation: Carboxylic acid reacts with DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to form an active ester.
-
Nucleophilic Attack: Amines or amino acid esters attack the activated carbonyl, forming stable peptide bonds .
Example Synthesis:
Condensation with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in ethyl acetate yields angiotensin-converting enzyme (ACE) inhibitors .
Key Data:
Deprotection and Functional Group Interconversion
The methyl group on the imidazolidine nitrogen influences reactivity and can be modified under controlled conditions.
Hydrolysis of Methyl Group:
-
Acid-Catalyzed Hydrolysis:
Treatment with HCl in dichloromethane removes methyl protection, yielding imidazolidine intermediates for further functionalization .Conditions:
Table 2: Deprotection Efficiency
| Substrate | Product | Purity (%) | Reference |
|---|---|---|---|
| t-Butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate | 4(S)-2-oxoimidazolidine-4-carboxylic acid | 98.4 |
Ring-Opening and Cyclization Reactions
The imidazolidine ring undergoes ring-opening under basic or nucleophilic conditions, enabling access to linear intermediates.
Alkaline Ring-Opening:
-
Reagent: Aqueous NaHCO₃ or K₂CO₃
-
Outcome: Cleavage of the imidazolidine ring generates β-amino acid derivatives .
Example:
Reaction with phosgene in toluene/water opens the ring, forming linear intermediates that recrystallize in acetonitrile .
Stereoselective Modifications
The (S)-configuration at C4 is retained during reactions due to optimized stereochemical control.
Key Findings:
-
Inversion Avoidance: Use of non-racemizing reagents (e.g., CDI) preserves the (S)-configuration during amide formation .
-
Catalytic Hydrogenation: Palladium on carbon selectively reduces protecting groups without altering stereochemistry.
Solubility and Stability Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antihypertensive Properties
Research indicates that derivatives of 2-oxoimidazolidine compounds exhibit potent antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). A notable study revealed that specific configurations of these compounds, particularly those with an (S, S, S) configuration, demonstrated enhanced ACE inhibitory activity. This suggests that 3-Methyl-2-oxoimidazolidine-4-carboxylic acid and its derivatives could be developed as effective antihypertensive agents .
1.2 Anticancer Activity
Recent investigations have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds related to this compound have been studied for their ability to inhibit various tyrosine kinases involved in cancer proliferation. In vitro studies have shown that these compounds can reduce cell proliferation and induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy .
Case Study:
A study evaluated a series of thiazolidinone derivatives, which are structurally similar to this compound, for their anticancer properties. The most potent compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, demonstrating significant promise for further development .
Synthetic Applications
2.1 Synthesis of Chiral Compounds
The synthesis of this compound plays a crucial role in producing optically active intermediates used in pharmaceuticals. The compound can be synthesized through various methods that ensure high stereoselectivity and yield. For example, reactions involving specific chiral precursors have been optimized to produce the desired (S) configuration efficiently .
Table 1: Synthetic Routes for this compound
| Method | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|
| Reaction with (S)-amino acids | 85 | High | |
| Condensation with carboxylic acids | 90 | Moderate | |
| Use of reactive esters | 95 | High |
Neuropharmacological Applications
3.1 Neurotoxicity Studies
While primarily explored for its therapeutic potential, this compound has also been implicated in neurotoxic studies. Compounds derived from branched-chain amino acids can lead to the accumulation of neurotoxic metabolites such as 3-methyl-2-oxovaleric acid, which is associated with metabolic disorders like maple syrup urine disease (MSUD). Understanding these pathways is crucial for developing therapeutic strategies targeting neurological conditions .
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidine Derivatives
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
- Structure : Differs in methyl substitution at position 1 instead of 3.
- Properties : Exhibits a planar imidazolidine ring with intramolecular hydrogen bonding (N–H···O=C), confirmed by X-ray crystallography .
- Applications : Used in angiotensin-converting enzyme (ACE) inhibitor studies due to its stereochemical similarity to bioactive peptides .
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid
Thiazolidine and Oxothiazolidine Analogs
(R)-2-Oxothiazolidine-4-carboxylic Acid
- Structure : Replaces the imidazolidine ring with a thiazolidine ring (sulfur at position 1).
- Properties : Higher solubility in polar solvents due to sulfur’s electronegativity. Acts as a glutathione precursor in antioxidant therapies .
Protected Derivatives
(4R)-3-Cbz-2-oxo-Imidazolidine-4-carboxylic Acid
- Structure : Features a carbobenzyloxy (Cbz) protecting group at position 3.
- Properties : Enhanced stability for solid-phase peptide synthesis; molar mass 264.23 g/mol .
Isoxazole and Pyridine Hybrids
3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Structure : Fused isoxazole-pyridine system with a thienyl group.
- Properties : Extended conjugation increases UV absorption; used in optoelectronic materials .
Biological Activity
3-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as this compound or its structural analogs) is a compound of significant interest in biochemical and medicinal research. Its biological activity is primarily linked to its structural similarity to (S)-pyroglutamic acid, suggesting potential roles in various physiological processes, including peptide hormone regulation and enzyme interactions.
Overview of the Compound
This compound is recognized as a structural analog of (S)-pyroglutamic acid, which is a naturally occurring amino acid involved in several biological functions. The compound's chemical structure allows it to participate in biochemical pathways that are crucial for metabolic processes.
Target and Mode of Action
The compound may interact with similar biochemical pathways as (S)-pyroglutamic acid, particularly in the regulation of peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . This interaction could influence hormonal signaling and metabolic regulation.
Pharmacokinetics
This compound serves as a precursor and metabolite of angiotensin-converting enzyme (ACE) inhibitors, such as imidapril, which are used in the treatment of hypertension . This pharmacological connection underscores the compound's relevance in cardiovascular health.
Biological Activity and Applications
The biological activity of this compound extends across several domains:
**1. Chemistry :
- It acts as a precursor in the synthesis of complex organic molecules, facilitating various chemical reactions essential for drug development.
**2. Biology :
- The compound is utilized in studying enzyme mechanisms and protein interactions, contributing to our understanding of metabolic pathways.
**3. Medicine :
- Its role as a structural analog of naturally occurring amino acids positions it as a candidate for therapeutic applications, particularly concerning hypertension management through ACE inhibition .
**4. Industry :
- The stability and reactivity of this compound make it suitable for pharmaceutical and agrochemical developments, enhancing its utility in various sectors .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Case Studies
Several case studies have explored the implications of this compound in clinical settings:
-
Hypertension Management :
- A study investigated the efficacy of ACE inhibitors derived from this compound in reducing blood pressure among patients with hypertension. Results indicated significant improvements in systolic and diastolic pressures compared to control groups.
- Metabolic Disorders :
Q & A
Q. What are the established synthetic routes for 3-Methyl-2-oxoimidazolidine-4-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves coupling reactions using reagents like EDCI and HOBt in dichloromethane, followed by Boc deprotection with TFA. Reaction time (6–15 hours) and temperature (reflux) significantly impact yield and purity. For example, analogs such as thiazolidine-4-carboxylic acid derivatives are synthesized via similar protocols, achieving yields of 58–76% depending on aryl substituents and purification methods (e.g., silica gel chromatography) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
Key methods include:
- 1H NMR : To confirm methyl group integration (e.g., δ 1.3–1.5 ppm for methyl protons) and carboxylic acid proton absence.
- Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ or [M−H]− peaks matching the molecular formula).
- FT-IR : To identify carbonyl stretches (1650–1750 cm⁻¹ for oxo and carboxylic acid groups).
These techniques are standardized for related imidazolidine derivatives .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent selection, catalyst use) and minimize side reactions .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Target specificity assays : Use knockout cell lines or competitive binding assays to confirm interactions with proposed targets (e.g., enzymes or receptors).
- Meta-analysis : Cross-reference data from analogs like 2-Methyl-3-oxoisoindoline-4-carboxylic acid, which shows antimicrobial activity via membrane disruption .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., EDCI concentration, reaction time).
- In-line analytics : Implement HPLC monitoring during Boc deprotection to ensure consistent purity (>95%) .
Methodological Challenges and Solutions
Q. How to address discrepancies in NMR spectral data between synthetic batches?
Q. What are the best practices for stability testing under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
